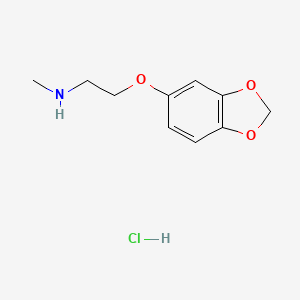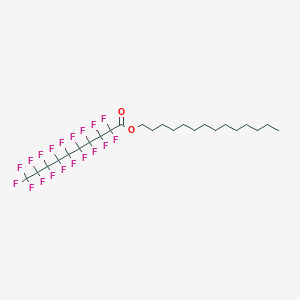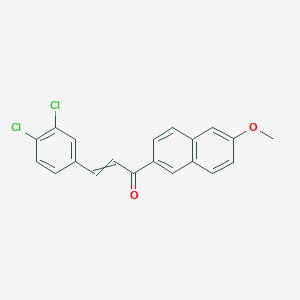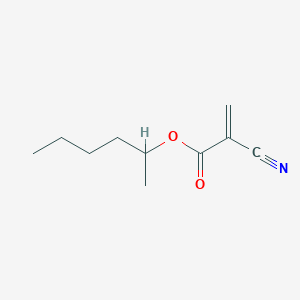
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt. Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-Bromo-2-methylaniline. The process includes the following steps:
Diazotization Reaction: 4-Bromo-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Formation of Hydrogen Sulfate Salt: The diazonium salt is then treated with sulfuric acid (H₂SO₄) to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group (N₂⁺) can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate has various applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to its ability to form a stable nitrogen gas (N₂) upon substitution, driving the reaction forward.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrobenzene: Another brominated aromatic compound but with a nitro group instead of a diazonium group.
2-Methylbenzenediazonium chloride: Similar diazonium salt but with a chloride anion instead of hydrogen sulfate.
Uniqueness
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is unique due to its specific substitution pattern and the presence of both bromine and diazonium groups. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.
Propriétés
Numéro CAS |
390823-95-7 |
|---|---|
Formule moléculaire |
C7H7BrN2O4S |
Poids moléculaire |
295.11 g/mol |
Nom IUPAC |
4-bromo-2-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H6BrN2.H2O4S/c1-5-4-6(8)2-3-7(5)10-9;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
VSQZQBBNYJAFBT-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Br)[N+]#N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)





![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

